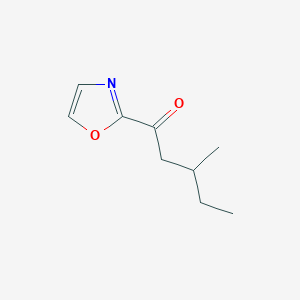

2-(3-Methylvaleryl)oxazole

描述

Significance of Oxazole (B20620) Scaffold in Synthetic Organic Chemistry

The oxazole scaffold is a cornerstone in synthetic organic chemistry, serving as a versatile building block for the construction of more complex molecules. nih.govresearchgate.net Its importance stems from its presence in a wide array of natural products, pharmaceuticals, and materials with diverse biological and physical properties. tandfonline.comrsc.org The oxazole ring can undergo various chemical transformations, allowing for the introduction of different functional groups at its carbon atoms, which is crucial for the development of new chemical entities. ijpsonline.com The ability of the oxazole structure to participate in various non-covalent interactions, such as hydrogen bonding and pi-pi stacking, further enhances its utility in the design of molecules with specific biological targets. tandfonline.comsemanticscholar.org

Several established synthetic methods, including the Robinson-Gabriel synthesis, Fischer oxazole synthesis, and the van Leusen reaction, provide reliable pathways to the oxazole core. ijpsonline.com Moreover, modern synthetic strategies continue to be developed, offering more efficient and environmentally friendly routes to substituted oxazoles. ijpsonline.comrsc.org These advancements have expanded the accessibility and diversity of oxazole derivatives available for research and development.

Overview of Alkyl-Substituted Oxazole Derivatives in Contemporary Research

Alkyl-substituted oxazole derivatives are a significant subclass of oxazole compounds that are the subject of ongoing research. rsc.org The nature and position of the alkyl substituents on the oxazole ring can profoundly influence the molecule's physical, chemical, and biological properties. semanticscholar.org For instance, the introduction of alkyl groups can modulate a compound's lipophilicity, which in turn can affect its pharmacokinetic profile in biological systems.

Recent research has focused on developing novel synthetic methodologies to introduce a variety of alkyl groups onto the oxazole ring with high regioselectivity. rsc.org These methods often employ transition-metal catalysis or innovative cyclization reactions to achieve the desired substitution patterns. researchgate.netorganic-chemistry.org The exploration of alkyl-substituted oxazoles extends to their potential applications in various fields, including medicinal chemistry and materials science. tandfonline.comrsc.org

Rationale for Investigating 2-(3-Methylvaleryl)oxazole within Heterocyclic Frameworks

The specific compound, this compound, presents an interesting case for investigation within the broader context of heterocyclic chemistry. Its structure combines the foundational oxazole ring with a 3-methylvaleryl side chain at the 2-position. This particular substitution pattern warrants a detailed study of its synthesis, chemical properties, and potential applications.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-methyl-1-(1,3-oxazol-2-yl)pentan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2/c1-3-7(2)6-8(11)9-10-4-5-12-9/h4-5,7H,3,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHKDXGFCXBZJTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)CC(=O)C1=NC=CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90642059 | |

| Record name | 3-Methyl-1-(1,3-oxazol-2-yl)pentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90642059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898759-26-7 | |

| Record name | 3-Methyl-1-(1,3-oxazol-2-yl)pentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90642059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 3 Methylvaleryl Oxazole

Retrosynthetic Analysis of 2-(3-Methylvaleryl)oxazole

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available, or easily synthesized precursors. This backward approach helps to identify viable synthetic routes.

Disconnection Strategies for Oxazole (B20620) Ring Formation

The central feature of the target molecule is the oxazole ring. Key retrosynthetic disconnections for this heterocycle focus on established methods for its construction. Two primary strategies are considered for 2-acyl-substituted oxazoles:

Robinson-Gabriel Synthesis and Related Methods: This approach involves the cyclodehydration of a 2-acylamino-ketone. wikipedia.orgpharmaguideline.comsynarchive.com Disconnecting the oxazole ring of this compound via this pathway leads to an α-(3-methylvalerylamido)-ketone intermediate. This disconnection is highly logical as it breaks the C-O and C-N bonds of the heterocycle, leading back to a linear precursor that contains all the necessary atoms for the ring system.

Reaction of an Amide with an α-Haloketone (Bredereck Synthesis): Another powerful disconnection strategy involves breaking the oxazole ring to yield a primary amide and an α-haloketone. For the synthesis of this compound, this would retrosynthetically yield 3-methylvaleramide and an appropriate α-haloketone. This method is advantageous due to the potential availability of a variety of amide and α-haloketone starting materials.

Approaches to Incorporate the 3-Methylvaleryl Moiety

The 3-methylvaleryl side chain is a crucial component of the target molecule. Retrosynthetic analysis must consider how to introduce this specific acyl group. The most direct approach involves utilizing a derivative of 3-methylvaleric acid as a key building block.

The primary precursor for the 3-methylvaleryl group is 3-methylvaleric acid . This acid can be converted into more reactive forms suitable for acylation reactions, such as 3-methylvaleryl chloride or the corresponding amide, 3-methylvaleramide . acs.orgcymitquimica.comchemicalbook.com The synthesis of these precursors is a critical consideration. For instance, 3-methylvaleric acid can be prepared from L-isoleucine, an inexpensive and readily available starting material. acs.org The acid can then be converted to the acid chloride using reagents like thionyl chloride (SOCl₂) or to the amide via reaction with ammonia (B1221849). acs.orgchemicalbook.com

Established Oxazole Synthesis Protocols and their Applicability

While numerous methods for oxazole synthesis exist, their applicability for preparing a C2-acyl substituted derivative varies. The Van Leusen oxazole synthesis is a prominent method, but its standard application does not directly yield the desired product.

Van Leusen Oxazole Synthesis and its Variants

The Van Leusen oxazole synthesis is a powerful tool for creating oxazole rings, typically resulting in 5-substituted oxazoles. mdpi.comresearchgate.net

The key reagent in the Van Leusen synthesis is p-toluenesulfonylmethyl isocyanide (TosMIC). mdpi.com This reagent acts as a three-atom synthon, providing the C2-N-C5 fragment of the oxazole ring. The reaction proceeds through the deprotonation of the methylene (B1212753) group of TosMIC, which then acts as a nucleophile. mdpi.com

In the standard Van Leusen reaction, an aldehyde reacts with TosMIC in the presence of a base to form a 5-substituted oxazole. mdpi.comresearchgate.net The substituent from the aldehyde ends up at the C5 position of the oxazole ring. Consequently, a direct reaction between an aldehyde and TosMIC is not a viable route for the synthesis of this compound, as this would place the substituent at the wrong position.

While the classic Van Leusen synthesis is not directly applicable for C2-acylation, more complex, multi-step strategies could potentially leverage this chemistry. One such hypothetical approach could involve:

Synthesis of a 2-unsubstituted oxazole using a suitable starting material in a non-Van Leusen reaction.

Subsequent C2-functionalization of the pre-formed oxazole ring. This can be achieved through lithiation of the C2 position followed by quenching with an appropriate electrophile, such as 3-methylvaleryl chloride. The C2 proton of the oxazole ring is the most acidic, making regioselective lithiation feasible. pharmaguideline.combeilstein-journals.orgnih.gov

Robinson-Gabriel Cyclodehydration

The Robinson-Gabriel synthesis is a classical and versatile method for the formation of oxazoles. wikipedia.orgsynarchive.comdbpedia.org It involves the intramolecular cyclization and subsequent dehydration of a 2-acylamino-ketone. wikipedia.orgdbpedia.orgpharmaguideline.com

To synthesize this compound via this method, the required starting material would be an N-(1-oxopropan-2-yl)-3-methylpentanamide. The core of the Robinson-Gabriel synthesis is the acid-catalyzed cyclodehydration of this precursor. wikipedia.org Various dehydrating agents can be employed, including sulfuric acid, phosphorus pentoxide, or phosphorus oxychloride. pharmaguideline.comchempedia.info The reaction proceeds by protonation of the ketone carbonyl, followed by nucleophilic attack from the amide oxygen to form a five-membered ring intermediate. Subsequent dehydration leads to the aromatic oxazole ring. synarchive.com

This method has been widely applied in the synthesis of various oxazole-containing molecules, including those with potential applications in treating type 2 diabetes and in the total synthesis of natural products like diazonamide A. wikipedia.orgchempedia.info Modifications to the classical conditions have been developed, such as solid-phase synthesis and one-pot procedures combining the formation of the acylamino ketone with the cyclization step. wikipedia.orgresearchgate.net

Table 1: Key Aspects of the Robinson-Gabriel Synthesis

| Feature | Description |

| Reactant | 2-Acylamino-ketone |

| Product | Oxazole |

| Key Transformation | Intramolecular cyclodehydration |

| Catalyst/Reagent | Dehydrating agents (e.g., H₂SO₄, POCl₃) pharmaguideline.comchempedia.info |

Fischer Oxazole Synthesis

Discovered by Emil Fischer in 1896, this method provides a route to 2,5-disubstituted oxazoles through the reaction of a cyanohydrin with an aldehyde in the presence of anhydrous hydrochloric acid. wikipedia.orgdrugfuture.comijpsonline.com

For the synthesis of this compound, the Fischer synthesis would theoretically involve the reaction of a cyanohydrin derived from an appropriate aldehyde with 3-methylvaleraldehyde. The reaction is typically carried out in dry ether with the passage of gaseous hydrogen chloride. wikipedia.orgdrugfuture.com The mechanism initiates with the formation of an iminochloride from the cyanohydrin and HCl. This intermediate then reacts with the aldehyde, leading to a chloro-oxazoline intermediate after an SN2 attack and loss of water. Tautomerization and subsequent elimination of HCl yield the final oxazole product. wikipedia.org While this method has been historically significant, its application is more commonly documented for aromatic aldehydes and cyanohydrins. wikipedia.org

Table 2: Fischer Oxazole Synthesis Overview

| Feature | Description |

| Reactants | Cyanohydrin, Aldehyde |

| Product | 2,5-Disubstituted Oxazole |

| Catalyst | Anhydrous Hydrochloric Acid wikipedia.orgdrugfuture.com |

| Solvent | Dry Ether wikipedia.orgdrugfuture.com |

Bredereck Reaction

The Bredereck reaction offers a straightforward synthesis of oxazoles from α-haloketones and amides. ijpsonline.comijpsonline.com This method is noted for being an efficient and economical process. ijpsonline.com

To produce this compound, 3-methylvaleramide would be reacted with an α-haloketone such as 1-chloroacetone. The reaction typically proceeds by nucleophilic substitution of the halogen by the amide, followed by cyclization and dehydration to furnish the oxazole ring. cutm.ac.in Formamide is often used in this reaction, leading to the synthesis of 2-unsubstituted oxazoles. slideshare.netchemeurope.com The use of other primary amides, like 3-methylvaleramide in this case, allows for the introduction of various substituents at the 2-position of the oxazole ring. researchgate.net

Table 3: Bredereck Reaction Components

| Reactant 1 | Reactant 2 | Product Type |

| α-Haloketone | Amide | Substituted Oxazole |

Cycloisomerization of Propargyl Amides

A more modern and versatile approach to oxazole synthesis involves the cycloisomerization of propargyl amides. ijpsonline.comscispace.com This method is praised for its high efficiency and mild reaction conditions. ijpsonline.com

The synthesis of polysubstituted oxazoles can be achieved through a versatile silica (B1680970) gel-supported cycloisomerization of readily available propargylic amides. ijpsonline.com The reaction begins with the cyclization of the propargyl amide to form an oxazoline (B21484) intermediate, which then undergoes isomerization to yield the oxazole. ijpsonline.com This method has been shown to be effective using various catalytic systems, including those based on gold, copper, silver, molybdenum, and tungsten salts. rsc.org A transition metal-free protocol has also been developed, utilizing in situ generated hydrogen chloride in hexafluoroisopropanol (HFIP). researchgate.net

For the specific synthesis of this compound, a suitable N-propargyl amide would be N-(prop-2-yn-1-yl)-3-methylpentanamide. The cycloisomerization of this precursor, catalyzed by an appropriate metal salt or acid, would lead to the desired product. The reaction demonstrates good functional group tolerance and is often easy to perform. rsc.org

Table 4: Catalysts for Propargyl Amide Cycloisomerization

| Catalyst Type | Examples |

| Metal-based | Gold, Copper (CuI), Silver, Molybdenum, Tungsten rsc.org |

| Metal-free | In situ generated HCl in HFIP researchgate.net |

Transition Metal-Catalyzed Cyclizations (e.g., Palladium, Gold, Zinc)

Transition metal catalysis offers powerful and versatile methods for constructing the oxazole ring. Catalysts based on palladium, gold, and zinc are particularly prominent, enabling cyclization reactions through various mechanistic pathways under generally mild conditions.

Palladium-Catalyzed Syntheses Palladium catalysts are highly effective in forming oxazole derivatives from readily available starting materials. One notable method involves the sequential formation of C-N and C-O bonds, starting from simple amides and ketones. organic-chemistry.orgthieme-connect.com This process typically utilizes a palladium(II) catalyst, such as palladium acetate (B1210297) or palladium chloride, in conjunction with an oxidant like potassium persulfate (K₂S₂O₈) and often a copper co-catalyst. organic-chemistry.orgthieme-connect.com The reaction proceeds through C-H activation, offering a direct route to highly substituted oxazoles. organic-chemistry.org Other palladium-catalyzed routes include the coupling of N-propargylamides with aryl iodides and decarboxylative cyclizations involving carboxylic acids and nitriles. organic-chemistry.orgacs.org

A potential synthesis of this compound via this method could involve the reaction of an appropriate α-functionalized ketone with 3-methylvaleramide in the presence of a palladium catalyst.

Gold-Catalyzed Syntheses Gold catalysis has emerged as a premier tool for oxazole synthesis due to the unique reactivity of gold catalysts and the mild conditions often employed. rhhz.net A common and efficient strategy is the [2+2+1] annulation, which combines a terminal alkyne, a nitrile, and an oxygen atom (from an oxidant like an N-oxide) to construct the 2,5-disubstituted oxazole ring. rhhz.netorganic-chemistry.org Another powerful gold-catalyzed method is the cyclization of N-propargylcarboxamides, which proceeds through a 5-exo-dig cyclization to form an alkylidene oxazoline intermediate that subsequently aromatizes to the oxazole. acs.org This transformation can be catalyzed by simple gold salts like AuCl₃ under gentle conditions. acs.org

To synthesize this compound, one could envision a gold-catalyzed reaction between an appropriate terminal alkyne and 3-methylvaleronitrile, utilizing an N-oxide as the oxygen source.

Zinc-Catalyzed Syntheses Zinc catalysts, particularly zinc triflate (Zn(OTf)₂), provide an inexpensive and effective option for oxazole synthesis. scispace.com These catalysts can function as both a π-acid, to activate alkynes, and a σ-acid. acs.org A key application is the cyclization of propargyl amides, which can be coupled with other reactants in tandem sequences. acs.orgacs.org For instance, the Zn(OTf)₂-catalyzed reaction of propargyl alcohols with amides leads directly to oxazole products. organic-chemistry.orgorganic-chemistry.org

Table 1: Overview of Transition Metal-Catalyzed Oxazole Syntheses

| scienceCatalyst Type | constructionGeneral Method | biotechKey Precursors | linkReference |

|---|---|---|---|

| Palladium | Sequential C-N/C-O bond formation | Amides and Ketones | organic-chemistry.org, thieme-connect.com |

| Gold | [2+2+1] Annulation | Terminal Alkynes, Nitriles, Oxidants | organic-chemistry.org, rhhz.net |

| Gold | Cyclization of N-propargylcarboxamides | N-propargylcarboxamides | acs.org |

| Zinc | Cyclization of Propargyl Alcohols/Amides | Propargyl Alcohols and Amides | organic-chemistry.org, organic-chemistry.org |

Oxidation of Oxazolines

The oxidation of a pre-formed oxazoline ring is a classical and direct method for accessing oxazoles. acs.org This strategy is synthetically useful as oxazolines can often be prepared through well-established cyclization reactions. The final aromatization step converts the dihydro-oxazole (oxazoline) to the corresponding oxazole. Various oxidizing agents can accomplish this transformation. For example, iodine (I₂) in the presence of an appropriate base can effectively catalyze the dehydrogenation of oxazolines to oxazoles. organic-chemistry.org Other protocols may use copper salts or other oxidants to facilitate this aromatization step. organic-chemistry.org

A two-step synthesis of this compound could therefore proceed via the initial synthesis of 2-(3-Methylvaleryl)oxazoline, followed by its oxidation to the target oxazole.

Suzuki-Miyaura Coupling for Substituted Oxazoles

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, and it has been effectively applied to the functionalization of the oxazole core. tandfonline.comacs.org This palladium-catalyzed reaction creates carbon-carbon bonds by coupling an organoboron compound (like a boronic acid) with an organohalide or triflate. For oxazole synthesis, this can be used in two main ways: by functionalizing a pre-existing halo-oxazole, or in a one-pot sequence where an oxazole is formed and then immediately coupled. acs.orgbeilstein-journals.org

For instance, a 2-chloro- or 2-bromooxazole (B165757) can be coupled with a variety of boronic acids to install substituents at the C2-position. acs.org More advanced methods involve the one-pot synthesis of a 5-(triazinyloxy)oxazole intermediate from a carboxylic acid and an amino acid, which is then subjected to nickel- or palladium-catalyzed Suzuki-Miyaura coupling with a boronic acid to yield a 2,4,5-trisubstituted oxazole. beilstein-journals.orgijpsonline.com This approach allows for modular and diverse synthesis. beilstein-journals.org

Hypervalent Iodine-Mediated Oxidative Cycloaddition Reactions

Hypervalent iodine reagents have become increasingly popular as mild, safe, and environmentally benign oxidants in organic synthesis, providing a valuable alternative to heavy metal-based reagents. bohrium.comnih.gov They are particularly effective in mediating oxidative cycloaddition and cyclization reactions to form heterocyclic systems like oxazoles. researchgate.netthieme-connect.comumn.edu

Reactions of Carbonyl Compounds with Nitriles

A highly effective, metal-free approach to oxazoles involves the reaction of carbonyl compounds with nitriles mediated by a hypervalent iodine(III) reagent. nih.gov In this [2+2+1] cycloaddition, iodosylbenzene (PhI=O) or a similar reagent promotes the condensation of a ketone with a nitrile, where the nitrile provides the N1 and C2 atoms of the oxazole ring. thieme-connect.comthieme-connect.com The reaction is typically activated by a strong acid like trifluoromethanesulfonic acid (TfOH). nih.govchim.it This single-step method is advantageous for its directness and use of simple, readily available starting materials. nih.gov

The synthesis of this compound is well-suited to this method. The reaction would involve combining an α-hydroxy or α-halo ketone with 3-methylvaleronitrile in the presence of an iodosylbenzene/acid system.

Oxidative Cyclization of N-Allylamides

The oxidative cyclization of N-allylamides using hypervalent iodine reagents is a robust method for synthesizing 2-oxazolines. nsf.gov Reagents such as (diacetoxyiodo)benzene (B116549) (PIDA) can induce an intramolecular cyclization of the amide onto the allyl group. nsf.govsemanticscholar.org While this reaction directly produces the oxazoline, it serves as a crucial step in a two-step sequence to oxazoles, with the second step being the oxidation discussed previously (Section 2.2.6). Recent advancements include the use of electrochemistry to generate the active hypervalent iodine species catalytically, enhancing the sustainability of the process. acs.orgacs.org

Table 2: Comparison of Hypervalent Iodine-Mediated Syntheses

| Methodology | Key Reagent | Starting Materials | Immediate Product | Reference |

|---|---|---|---|---|

| Reaction of Carbonyls with Nitriles | PhI=O / TfOH | Ketone + Nitrile | Oxazole | nih.gov, chim.it |

| Oxidative Cyclization of N-Allylamides | PIDA | N-Allylamide | Oxazoline | nsf.gov, semanticscholar.org |

Advanced and Sustainable Synthetic Strategies

The development of synthetic methodologies for oxazoles is increasingly guided by the principles of green and sustainable chemistry. These advanced strategies aim to improve efficiency, reduce waste, and use less hazardous materials.

Key trends in this area include:

Catalysis: The shift from stoichiometric reagents to catalytic systems (using palladium, gold, zinc, or iodine) is fundamental to sustainable synthesis, as it reduces waste and allows for milder reaction conditions. rhhz.netacs.org

One-Pot Reactions: Combining multiple synthetic steps into a single operation, such as the one-pot oxazole synthesis/Suzuki-Miyaura coupling, significantly improves efficiency by eliminating intermediate purification steps, saving time, and reducing solvent use. beilstein-journals.orgijpsonline.com

Electrochemical Synthesis: Electrochemistry offers a green method for performing redox reactions by using electricity as a "traceless" reagent. It has been successfully applied to regenerate hypervalent iodine catalysts in situ, minimizing the amount of iodine reagent needed. acs.orgacs.org Direct electrochemical methods for oxazole synthesis from carboxylic acids have also been developed, avoiding the need for external chemical oxidants altogether. rsc.org

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times from hours to minutes, leading to higher throughput and energy savings compared to conventional heating. nih.govtandfonline.com

Use of Greener Reagents: The adoption of hypervalent iodine reagents is a prime example of replacing toxic heavy metals (like mercury or thallium) with more environmentally benign alternatives. nih.gov

Atom Economy: Methods that incorporate a majority of the atoms from the starting materials into the final product are considered highly atom-economical. Gold-catalyzed cycloisomerizations are often cited as excellent examples of this principle. organic-chemistry.org

These advanced strategies are not mutually exclusive and are often combined to create highly efficient and sustainable pathways for the synthesis of complex molecules like this compound.

Green Chemistry Approaches in Oxazole Synthesis

Green chemistry principles are increasingly integral to modern organic synthesis, aiming to reduce waste, minimize energy consumption, and utilize less hazardous substances. The synthesis of oxazoles has significantly benefited from these approaches.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating. nih.gov The use of microwave irradiation can be particularly effective for the synthesis of heterocyclic compounds like oxazoles. nih.govnsf.gov For instance, a rapid, microwave-mediated method for synthesizing 2-aminooxazoles from an α-bromoketone and urea (B33335) has been developed, completing in just 5 minutes at 150 °C and yielding products that can be isolated by simple precipitation. nsf.gov

Another approach involves the [3+2] cycloaddition reaction of an aldehyde with p-toluenesulfonylmethyl isocyanide (TosMIC). Under microwave irradiation at 65 °C, this reaction can produce 5-substituted oxazoles in excellent yields (e.g., 96%) within minutes. organic-chemistry.orgdur.ac.uk This method's efficiency and use of a relatively benign solvent like isopropanol (B130326) underscore its green credentials. nih.govorganic-chemistry.org

| Starting Materials | Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|

| α-bromoketone, Urea | Microwave, 150 °C, 5 min | 2-Aminooxazole | 47-87% | nsf.gov |

| Aryl aldehyde, TosMIC, K₃PO₄ | Microwave, 65 °C, 8 min, Isopropanol | 5-Substituted oxazole | ~96% | organic-chemistry.orgdur.ac.uk |

| p-Substituted 2-bromoacetophenone, Urea, DMF | Microwave, 138 °C, 20 min | 2,4-Disubstituted oxazole | Good | ijpsonline.com |

For the synthesis of this compound, one could envision a pathway starting from 3-methylvaleraldehyde and TosMIC under controlled microwave conditions.

Sonochemistry, the application of ultrasound to chemical reactions, provides another green alternative for synthesis. The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—generates localized hot spots with extreme temperatures and pressures, accelerating reactions. ekb.egrsc.org This technique has been successfully applied to the synthesis of various heterocycles.

For example, ultrasound has been used in the synthesis of 2-amino (or 2-alkoxy) benzimidazoles, structurally related to oxazoles, via a copper(I)-catalyzed multicomponent reaction at room temperature. researchgate.net In the synthesis of 1,3,4-oxadiazol-2-amines, another related azole, ultrasound irradiation facilitated the reaction of hydrazides and cyanogen (B1215507) bromide, leading to high yields (81-93%) in a short time frame. nih.gov While direct ultrasound-assisted synthesis of 2-acyloxazoles is not widely reported, the success with related structures suggests its potential. The key benefits include enhanced reaction rates, improved yields, and the ability to conduct reactions at lower bulk temperatures, thus saving energy. ekb.eg

Ionic liquids (ILs) and deep eutectic solvents (DESs) are classes of solvents with unique properties, such as low vapor pressure, high thermal stability, and recyclability, making them attractive for green synthesis. bath.ac.uknih.gov

ILs have been employed as both the solvent and catalyst in oxazole synthesis. For instance, the van Leusen synthesis, reacting aldehydes with TosMIC, has been successfully performed in the ionic liquid [bmim]Br, which could be reused multiple times without significant loss of yield. ijpsonline.com DESs, which are mixtures of a hydrogen bond donor and a hydrogen bond acceptor, offer similar benefits to ILs but are often cheaper, less toxic, and biodegradable. nih.gov A choline (B1196258) chloride-urea-based DES has been shown to be a highly effective medium and catalyst for the one-pot, three-component synthesis of 2-aminoxazoles from active methylene compounds, urea, and N-bromosuccinimide, affording excellent yields in short reaction times under mild conditions. nih.gov

| Solvent Type | Reaction | Key Advantages | Reference |

|---|---|---|---|

| Ionic Liquid ([bmim]Br) | van Leusen synthesis (Aldehyde + TosMIC) | Reusable solvent/catalyst system, high yield. | ijpsonline.com |

| Deep Eutectic Solvent (Choline chloride/urea) | Three-component synthesis of 2-aminoxazoles | Inexpensive, biodegradable, catalyst and medium, mild conditions. | nih.gov |

Avoiding transition metal catalysts is a key goal in green synthesis, particularly for pharmaceutical compounds, as it eliminates the risk of metal contamination in the final product. Several metal-free methods for synthesizing 2-acyloxazoles have been developed.

A notable strategy involves the oxidative cyclization of α-aminoketones promoted by a combination of tert-butyl hydroperoxide (TBHP) and potassium iodide (KI). thieme-connect.comresearchgate.netdntb.gov.ua This metal-free approach proceeds under mild conditions to furnish a variety of 2-acyloxazoles in good yields. thieme-connect.com Another versatile, metal-free domino strategy allows for the synthesis of 2-acyloxazoles from diverse starting materials such as aryl methyl ketones, arylethenes, or arylalkynes using different iodine-based oxidants. researchgate.netchemistryviews.org These reactions all proceed through a common α-keto aldehyde intermediate, showcasing a flexible and efficient synthetic design. chemistryviews.org

| Starting Materials | Reagents/Conditions | Key Features | Reference |

|---|---|---|---|

| α-Aminoketones | TBHP/KI, mild conditions | Metal-free, moderate to good yields. | thieme-connect.comresearchgate.net |

| Aryl methyl ketones, Arylethenes, or Arylalkynes | Iodine-based oxidants (I₂, IBX, NIS), NH₄OAc | Multipathway domino strategy, metal-free, one-pot. | researchgate.netchemistryviews.org |

These metal-free methods are directly applicable to the synthesis of this compound, potentially starting from an appropriate α-aminoketone derived from 3-methylvaleric acid.

Water is the ultimate green solvent due to its non-toxicity, availability, and safety. Performing organic reactions in water presents significant advantages. An improved van Leusen reaction for oxazole synthesis has been developed using β-cyclodextrin as a supramolecular catalyst in water. researchgate.net This system allows the use of catalytic amounts of a base at low temperatures, providing excellent yields of oxazoles and representing a significant green improvement over traditional methods. researchgate.net A procedure using imidazole (B134444) as a catalyst in water has also been reported for the synthesis of oxazolines from aldehydes and TosMIC, which can then be converted to oxazoles. rsc.org

Flow Chemistry for Scalable Synthesis

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers numerous advantages over traditional batch processing, including enhanced safety, better process control, and straightforward scalability. cam.ac.uknih.gov These features make it an ideal technology for the industrial production of chemical compounds.

The synthesis of oxazoles has been successfully translated to flow chemistry systems. For example, a rapid flow synthesis of oxazolines from β-hydroxy amides has been reported, followed by their oxidation to oxazoles in a packed-bed reactor containing manganese dioxide. uc.pt This continuous process allows for the production of multigram quantities of the target compounds without the need for traditional workup or purification steps between stages. uc.pt The modular nature of flow chemistry allows for the integration of multiple reaction steps into a single, seamless process, significantly improving efficiency and reducing waste. cam.ac.ukalmacgroup.com Given the demand for scalable and safe manufacturing, flow chemistry represents a state-of-the-art approach for the potential large-scale synthesis of this compound.

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs), which involve the combination of three or more starting materials in a single step to form a complex product, offer an efficient pathway to highly substituted oxazoles. nih.gov Isocyanide-based multicomponent reactions (IMCRs) are particularly notable for their capacity to generate a wide array of pharmacologically relevant scaffolds. nih.gov

One prominent IMCR is the Ugi reaction, which typically involves an amine, a carbonyl compound, a carboxylic acid, and an isocyanide to produce an α-acylamino amide intermediate. nih.gov A subsequent acid-catalyzed cyclodehydration, known as the Robinson-Gabriel reaction, can then form the oxazole ring. nih.gov For the synthesis of a 2-acyl oxazole like this compound, a tandem Ugi/Robinson-Gabriel sequence could be employed, potentially using an arylglyoxal as the carbonyl component. nih.gov

Gold and silver-catalyzed MCRs also present viable strategies. beilstein-journals.org For instance, gold catalysts can activate alkynes, which can then react with a nitrile and an oxygen source in a [2+2+1] annulation to form 2,5-disubstituted oxazoles. organic-chemistry.org Similarly, copper-catalyzed [2+2+1] cycloadditions of internal alkynes and nitriles have been developed, offering a regioselective route to oxazole fragments. researchgate.net The application of these methods to the synthesis of this compound would necessitate the use of a nitrile precursor that incorporates the 3-methylvaleryl moiety or a related functional group that can be converted to it.

The following table summarizes key multicomponent strategies applicable to oxazole synthesis.

| Reaction Name | Components | Key Features | Potential for this compound |

| Ugi/Robinson-Gabriel | Amine, Carbonyl, Carboxylic Acid, Isocyanide | Forms an α-acylamino amide intermediate, followed by cyclodehydration. nih.gov | High diversity possible; requires a suitable carbonyl precursor for the valeryl group. |

| Gold-Catalyzed Annulation | Terminal Alkyne, Nitrile, Oxidant | [2+2+1] annulation provides 2,5-disubstituted oxazoles under mild conditions. organic-chemistry.org | Regioselective; the nitrile or alkyne would need to carry the 3-methylvaleryl group. |

| Copper-Catalyzed Cycloaddition | Internal Alkyne, Nitrile | Regioselective synthesis of trisubstituted oxazoles. researchgate.net | Tolerates various functional groups; allows for incorporation of the valeryl side chain. researchgate.net |

Photocatalytic Approaches to Oxazole Formation

Visible-light photocatalysis has emerged as a powerful and sustainable tool for organic synthesis, including the formation of oxazole rings under mild conditions. organic-chemistry.orgacs.org A common approach involves the reaction of α-bromoketones with benzylamines, using a ruthenium or similar photocatalyst. acs.orgnih.gov

The general mechanism initiates with the nucleophilic substitution of the α-bromoketone by the benzylamine (B48309) to form an α-aminoketone intermediate. acs.org Under visible light irradiation, the photocatalyst becomes excited and facilitates a single electron transfer from the α-aminoketone, generating a radical cation. acs.org Subsequent steps involving deprotonation and cyclization lead to the formation of the oxazole ring. organic-chemistry.orgacs.org This method has been successfully applied to the synthesis of various 2,5-disubstituted and 2,4,5-trisubstituted oxazoles. acs.org

To synthesize this compound using this approach, the corresponding α-bromo-3-methylvaleryl ketone would be a required starting material. The reaction conditions are typically mild, often proceeding at room temperature, which is advantageous for preserving complex functional groups. nih.gov

| Catalyst System | Starting Materials | Key Features | Reference |

| [Ru(bpy)₃]Cl₂ / Visible Light | α-Bromoketones, Benzylamines | Mild, room temperature conditions; proceeds via radical intermediates. organic-chemistry.orgnih.gov | organic-chemistry.orgacs.orgnih.gov |

| CO₂/Photoredox Co-catalysis | α-Bromo ketones, Amines | Transition-metal-free and peroxide-free sustainable method. organic-chemistry.org | organic-chemistry.org |

| IPrAuNTf₂ / Gold Catalysis | Ynamides, 1,4,2-Dioxazoles | Functions via an α-imino gold-carbene intermediate; highly regioselective. rsc.org | rsc.org |

Synthetic Challenges and Regioselectivity Considerations with the Valeryl Group

The presence of the 3-methylvaleryl substituent at the C2 position of the oxazole ring introduces specific synthetic challenges, primarily related to steric effects and the control of regioselectivity during ring formation.

Steric and Electronic Effects of the 3-Methylvaleryl Substituent

The 3-methylvaleryl group is a branched alkyl chain that exerts significant steric hindrance. This bulkiness can influence the reactivity of the adjacent carbonyl group in precursor molecules, potentially slowing down reaction rates or requiring more forcing conditions. In multicomponent reactions, the steric demand of this group could affect the approach of other reactants to the reaction center. nih.gov

Electronically, the alkyl nature of the 3-methylvaleryl group makes it an electron-donating group through an inductive effect. This can slightly increase the electron density of the oxazole ring system. However, in the context of synthesis, the steric properties are generally considered to have a more pronounced impact on the reaction outcomes than the electronic effects. rsc.org The steric crowding around the C2 position can dictate the final arrangement of substituents and may influence the stability of intermediates during the synthesis. nih.gov

Control of Regioselectivity in Ring-Forming Reactions

Achieving the desired regiochemistry is a critical aspect of oxazole synthesis. When constructing a 2-substituted oxazole like this compound, the synthetic method must selectively place the 3-methylvaleryl group at the C2 position.

In many classical oxazole syntheses, such as the Robinson-Gabriel synthesis, the regiochemistry is inherently controlled by the connectivity of the starting materials. However, in other methods, such as cycloaddition reactions, regioselectivity can be a major challenge. For example, in the [2+2+1] cycloaddition of unsymmetrical alkynes and nitriles, the substituents can potentially add in different orientations. researchgate.net

The steric bulk of the 3-methylvaleryl group can be exploited to direct regioselectivity. In reactions where multiple sites are available for substitution, incoming reagents will preferentially attack the less sterically hindered position. For instance, if a pre-formed oxazole ring bearing the 3-methylvaleryl group at C2 were to undergo further functionalization, the steric hindrance at C2 would likely direct electrophiles or other reagents to the C4 or C5 positions. organic-chemistry.orgscholaris.ca Modern synthetic methods often utilize specific ligands or catalysts to override inherent steric or electronic biases and achieve high regioselectivity. organic-chemistry.org

Reaction Mechanisms and Kinetic Studies

Detailed Mechanistic Pathways for Key Oxazole-Forming Reactions

The construction of the oxazole (B20620) core can be achieved through various synthetic strategies, each with a distinct mechanistic pathway. Understanding these pathways is crucial for predicting reaction outcomes and optimizing conditions for the synthesis of target molecules like 2-(3-Methylvaleryl)oxazole.

The Van Leusen oxazole synthesis is a powerful method for preparing oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC). organic-chemistry.orgwikipedia.org In the context of synthesizing this compound, the starting aldehyde would be 3-methylvaleraldehyde. The reaction mechanism proceeds through several well-defined intermediate species. wikipedia.orgslideshare.net

The process begins with the base-induced deprotonation of TosMIC, which is facilitated by the electron-withdrawing nature of the sulfone and isocyanide groups. wikipedia.org The resulting anion then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. This is followed by an intramolecular 5-endo-dig cyclization to form a 5-membered oxazoline (B21484) intermediate. organic-chemistry.orgwikipedia.org The final step involves the base-promoted elimination of the tosyl group, which is an excellent leaving group, leading to the formation of the aromatic oxazole ring upon quenching. slideshare.netnih.govmdpi.com

| Step | Intermediate Species | Description |

| 1 | Deprotonated TosMIC | The reaction is initiated by the deprotonation of TosMIC, forming a nucleophilic carbanion. wikipedia.org |

| 2 | Adduct | The carbanion attacks the aldehyde (3-methylvaleraldehyde), forming an initial adduct. |

| 3 | 5-membered ring (Oxazoline) | Intramolecular cyclization occurs via a 5-endo-dig pathway, resulting in an oxazoline intermediate. organic-chemistry.orgwikipedia.org |

| 4 | Final Product | Elimination of the tosyl group and subsequent quenching yields the this compound. slideshare.net |

This table outlines the key intermediates in the Van Leusen synthesis route to form an oxazole.

The Robinson-Gabriel synthesis is a classic method that involves the intramolecular cyclization and subsequent dehydration of a 2-acylamino-ketone to yield an oxazole. wikipedia.orgijpsonline.com The reaction is catalyzed by a cyclodehydrating agent. wikipedia.org

The mechanism is initiated by the protonation of the keto group of the 2-acylamino-ketone starting material. slideshare.netijprajournal.com This is followed by a nucleophilic attack from the amide oxygen, leading to cyclization. slideshare.net Labeling studies have confirmed that the amide oxygen is the more Lewis basic atom and is incorporated into the oxazole ring. slideshare.net The final step is the dehydration of the cyclic intermediate to form the stable aromatic oxazole ring. ijpsonline.comijprajournal.com A variety of dehydrating agents can be employed to facilitate this transformation. wikipedia.orgpharmaguideline.com

| Cyclodehydrating Agent | Reference(s) |

| Concentrated Sulfuric Acid | wikipedia.orgijpsonline.com |

| Phosphorus Pentachloride | wikipedia.orgijpsonline.com |

| Phosphoryl Chloride | wikipedia.orgijpsonline.com |

| Thionyl Chloride | wikipedia.org |

| Polyphosphoric Acid | wikipedia.orgijpsonline.com |

| Hydrogen Fluoride | wikipedia.orgpharmaguideline.com |

| Trifluoroacetic Anhydride | wikipedia.orgacs.orgnih.gov |

This table lists various cyclodehydrating agents used in the Robinson-Gabriel synthesis.

Oxidative cyclization reactions provide an alternative and powerful route to oxazoles, often proceeding through either radical or ionic pathways. These methods can involve the formation of new C-O and C-N bonds under oxidative conditions.

Ionic Pathways: Copper-catalyzed oxidative cyclizations of enamides are a notable example. acs.org These reactions can proceed at room temperature via vinylic C-H bond functionalization. acs.orgnih.gov A proposed mechanism involves the interaction of an oxidant with the enol tautomer of a substrate, followed by an intramolecular cyclization facilitated by a copper catalyst, and a final oxidation step to yield the oxazole product. nih.gov Palladium-catalyzed/copper-mediated oxidative cyclizations have also been developed, which are thought to proceed through a cascade formation of C-N and C-O bonds where water serves as the oxygen atom source. rsc.org

Radical Pathways: The synthesis of oxazoles can also be achieved through radical-mediated processes. For instance, a combination of gold catalysis and radical chemistry has been used to synthesize 5-oxazole ketones from N-propargylamides. organic-chemistry.orgacs.org A proposed mechanism involves the gold-catalyzed cyclization to form a vinyl-gold intermediate, which is then attacked by a nitrogen-oxide radical. acs.org This is followed by a hydrogen atom transfer to yield the final product. acs.org Another approach involves a silver-catalyzed oxidative decarboxylation-cyclization of α-oxocarboxylates and isocyanides, where mechanistic studies confirmed a radical decarboxylative process involving acyl cation and Ag(II) intermediates. rsc.org

Catalysts play a pivotal role in oxazole synthesis, not only by enabling reactions to occur under milder conditions but also by influencing reaction rates and selectivity. tandfonline.comrsc.org Transition-metal catalysts, in particular, are widely used because they can lower the activation energy barrier for key steps in the reaction mechanism. rsc.org

| Catalyst System | Role / Observation | Reference(s) |

| Gold(I) Complexes | Catalyzes cyclization; can be inhibited by pyridine (B92270) byproducts. | researchgate.net |

| Palladium(0) with specific ligands | Controls regioselectivity (C2 vs. C5 arylation) based on solvent polarity. | organic-chemistry.orgbeilstein-journals.org |

| Copper(II) Bromide / K₂S₂O₈ | Catalyzes oxidative cyclization of enamides at room temperature. | acs.orgnih.gov |

| Gold/Copper Dual Catalysis | Copper co-catalyst accelerates the protodeauration step in a gold-catalyzed cycle. | organic-chemistry.org |

| Nickel(II) Complexes | Used for intramolecular cyclization of 2-aminophenol (B121084) and aldehydes. | rsc.org |

This table summarizes the roles and effects of different catalysts in oxazole synthesis.

Kinetic Analysis of Oxazole Formation Rates

Kinetic analysis provides quantitative insight into reaction speeds and the factors that influence them. Such studies are essential for optimizing reaction conditions and understanding the underlying mechanisms on a deeper level.

Identifying the rate-limiting step is a primary goal of kinetic analysis, as it highlights the bottleneck of a chemical transformation. Various methods, including theoretical calculations and experimental studies, are employed for this purpose.

For the atmospheric oxidation of oxazole initiated by OH radicals, theoretical studies using Transition State Theory (TST) and Rice-Ramsperger-Kassel-Marcus (RRKM) theory have been performed. rsc.orgbohrium.com These calculations show that the initial OH-addition to the carbon atoms of the ring proceeds significantly faster than H-abstraction, and can help identify the most favorable reaction pathways and rate-determining steps under various atmospheric conditions. rsc.org

In the reaction of oxazoles with ozone, kinetic studies have determined apparent second-order rate constants. For instance, unsubstituted oxazole reacts with ozone with a rate constant (kO₃) orders of magnitude faster than the analogous thiazole. acs.org Such studies help to quantify the reactivity of the oxazole core.

Influence of Temperature and Concentration on Reaction Progression

While specific kinetic data for the synthesis of this compound is not extensively documented, general principles of reaction kinetics for oxazole formation provide valuable insights. The rate of oxazole synthesis is significantly influenced by both temperature and the concentration of reactants.

Temperature: In many synthetic protocols for oxazoles, temperature plays a crucial role in overcoming the activation energy for the cyclization and dehydration steps. For instance, in the Robinson-Gabriel synthesis, heating is often required to drive the reaction to completion. pharmaguideline.com However, excessively high temperatures can lead to side reactions and decomposition of the product. The optimal temperature is a delicate balance between achieving a reasonable reaction rate and maintaining the integrity of the desired product. In some modern approaches, such as those utilizing microwave irradiation, elevated temperatures can be achieved rapidly and uniformly, often leading to significantly reduced reaction times and improved yields. ijpsonline.com

Concentration: The concentration of reactants, including the acylating agent and the oxazole precursor, directly impacts the reaction rate based on the law of mass action. In bimolecular reactions leading to oxazole formation, increasing the concentration of either reactant will generally increase the frequency of molecular collisions, thereby accelerating the reaction. However, in some cases, high concentrations can lead to the formation of undesired oligomeric or polymeric byproducts. The choice of solvent and its ability to solubilize the reactants also plays a critical role in the effective concentration and, consequently, the reaction kinetics. wikipedia.org

The following table illustrates the hypothetical effect of temperature and concentration on the yield of a generic 2-acyloxazole synthesis, based on general observations in related reactions.

| Temperature (°C) | Concentration (mol/L) | Hypothetical Yield (%) | Reaction Time (h) |

|---|---|---|---|

| 25 | 0.1 | 30 | 24 |

| 50 | 0.1 | 65 | 12 |

| 80 | 0.1 | 85 | 4 |

| 80 | 0.5 | 90 | 2 |

| 100 | 0.5 | 80 (decomposition observed) | 1.5 |

Stereochemical Outcomes of Synthetic Procedures

The synthesis of this compound involves the creation of a chiral center at the 3-position of the valeryl group. Controlling the stereochemistry at this center is paramount for producing enantiomerically pure compounds, which is often crucial for their biological activity.

Diastereoselectivity and Enantioselectivity in Valeryl Group Introduction

Achieving high levels of diastereoselectivity and enantioselectivity in the introduction of the 3-methylvaleryl group is a primary challenge. This is typically addressed through asymmetric synthesis, employing either chiral auxiliaries or asymmetric catalysis. The choice of strategy depends on the specific synthetic route and the desired stereoisomer.

Analysis of Chiral Auxiliary and Asymmetric Catalysis Approaches

Chiral Auxiliaries: The use of chiral auxiliaries is a well-established and reliable method for controlling stereochemistry. sigmaaldrich.com Evans oxazolidinones are a prominent class of chiral auxiliaries that have been successfully employed in a wide range of asymmetric reactions, including alkylations and aldol (B89426) reactions. wikipedia.orgnih.govsantiago-lab.com In the context of synthesizing this compound, a chiral oxazolidinone auxiliary could be attached to a simpler acyl group, followed by a stereoselective alkylation to introduce the sec-butyl group at the α-position, thus forming the 3-methylvaleryl moiety with high diastereoselectivity. The auxiliary is then cleaved to yield the desired chiral acyl group, which can be subsequently used to form the oxazole ring.

Asymmetric Catalysis: Asymmetric catalysis offers a more atom-economical approach as it requires only a catalytic amount of the chiral-inducing agent. rsc.org For the synthesis of chiral 2-acyloxazoles, a chiral catalyst, often a transition metal complex with a chiral ligand, can be used to control the enantioselectivity of the acylation or a key bond-forming step. acs.orgdicp.ac.cn For example, a kinetic resolution of a racemic 3-methylvaleryl precursor could be achieved through an enantioselective reaction catalyzed by a chiral catalyst. Alternatively, an asymmetric hydrogenation or alkylation of a prochiral substrate could be employed to set the stereocenter. acs.org

The following table provides a comparative overview of the expected stereoselectivities for the synthesis of a chiral center, such as that in the 3-methylvaleryl group, using different chiral approaches.

| Approach | Chiral Inductor | Typical Diastereomeric Excess (de) / Enantiomeric Excess (ee) (%) | Reference Principle |

|---|---|---|---|

| Chiral Auxiliary | Evans Oxazolidinone | >95 de | wikipedia.orgsocietechimiquedefrance.fr |

| Chiral Auxiliary | Camphorsultam | >90 de | wikipedia.org |

| Asymmetric Catalysis | Chiral Ru-TRAP Catalyst | up to 99 ee | acs.org |

| Asymmetric Catalysis | Chiral Pd-N,N-Ligand | up to 95 ee | dicp.ac.cn |

Spectroscopic Characterization Methodologies for Structural Confirmation and Purity Assessment

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural analysis of 2-(3-Methylvaleryl)oxazole in solution. A full suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed to assign all proton (¹H) and carbon (¹³C) signals and to determine the stereochemistry at the chiral center.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons of the oxazole (B20620) ring and the 3-methylvaleryl side chain. The two protons on the oxazole ring typically appear as singlets in the aromatic region. The protons of the aliphatic side chain will exhibit more complex splitting patterns (multiplets) due to spin-spin coupling.

The ¹³C NMR spectrum will show characteristic signals for the carbonyl carbon, the carbons of the oxazole ring, and the aliphatic carbons of the side chain. The chemical shifts are influenced by the electronegativity of the adjacent oxygen and nitrogen atoms in the oxazole ring.

To definitively assign these signals, 2D NMR experiments such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are essential.

COSY experiments establish the connectivity between adjacent protons, allowing for the tracing of the proton network within the 3-methylvaleryl side chain.

HSQC correlates each proton signal with its directly attached carbon atom, enabling the assignment of the carbon signals based on the already assigned proton signals.

HMBC reveals long-range correlations between protons and carbons (typically over 2-3 bonds), which is crucial for confirming the connection of the 3-methylvaleryl side chain to the C2 position of the oxazole ring and for assigning the quaternary carbons.

Based on known chemical shifts for similar structures, the following tables present the predicted ¹H and ¹³C NMR chemical shifts for this compound.

Predicted ¹H NMR Chemical Shifts for this compound (in CDCl₃, referenced to TMS at 0 ppm)

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H-4 (Oxazole) | ~7.5 - 7.7 | s | - |

| H-5 (Oxazole) | ~7.0 - 7.2 | s | - |

| H-2' (CH₂) | ~2.9 - 3.1 | m | - |

| H-3' (CH) | ~2.0 - 2.2 | m | - |

| H-4' (CH₂) | ~1.3 - 1.5 | m | - |

| H-5' (CH₃) | ~0.9 - 1.0 | t | ~7.0 |

| 3'-CH₃ | ~0.9 - 1.0 | d | ~6.5 |

Predicted ¹³C NMR Chemical Shifts for this compound (in CDCl₃, referenced to TMS at 0 ppm)

| Carbon | Predicted Chemical Shift (ppm) |

| C=O (C-1') | ~195 - 200 |

| C-2 (Oxazole) | ~160 - 165 |

| C-4 (Oxazole) | ~140 - 145 |

| C-5 (Oxazole) | ~125 - 130 |

| C-2' (CH₂) | ~40 - 45 |

| C-3' (CH) | ~30 - 35 |

| C-4' (CH₂) | ~25 - 30 |

| C-5' (CH₃) | ~10 - 15 |

| 3'-CH₃ | ~15 - 20 |

Due to the presence of a chiral center at the C-3' position of the 3-methylvaleryl group, this compound exists as a pair of enantiomers. The stereochemical configuration can be investigated using specialized NMR techniques. In a standard achiral solvent, the NMR spectra of the two enantiomers are identical. However, in the presence of a chiral solvating agent or a chiral derivatizing agent, separate signals for the diastereomeric complexes or derivatives may be observed, allowing for the determination of enantiomeric excess.

Another approach involves the use of chiral lanthanide shift reagents. These reagents form complexes with the molecule, inducing diastereomeric shifts in the ¹H NMR spectrum, which can lead to the separation of signals for the two enantiomers. The relative integration of these separated signals can then be used to quantify the enantiomeric purity.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a vital tool for determining the molecular weight and elemental composition of this compound, as well as for gaining structural information through the analysis of its fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the unambiguous determination of the elemental formula of the compound. For this compound, with a molecular formula of C₉H₁₃NO₂, the expected exact mass of the molecular ion [M]⁺ or the protonated molecule [M+H]⁺ can be calculated and compared with the experimentally determined value to confirm the elemental composition.

Calculated Exact Masses for this compound (C₉H₁₃NO₂)

| Ion | Calculated Exact Mass (m/z) |

| [M]⁺ | 167.0946 |

| [M+H]⁺ | 168.1025 |

Electron ionization (EI) mass spectrometry typically induces fragmentation of the molecular ion. The analysis of these fragment ions provides valuable structural information. For this compound, characteristic fragmentation patterns are expected to arise from the cleavage of the oxazole ring and the aliphatic side chain.

Key fragmentation pathways would likely include:

Alpha-cleavage adjacent to the carbonyl group, leading to the formation of an acylium ion and the loss of an alkyl radical.

Cleavage of the oxazole ring , which can lead to various smaller fragment ions.

McLafferty rearrangement , if sterically feasible, involving the transfer of a gamma-hydrogen to the carbonyl oxygen followed by cleavage of the alpha-beta bond.

The following table outlines some of the plausible fragment ions that could be observed in the mass spectrum of this compound.

Plausible Mass Spectrometry Fragment Ions for this compound

| m/z | Plausible Fragment Structure/Loss |

| 167 | Molecular Ion [C₉H₁₃NO₂]⁺ |

| 138 | [M - C₂H₅]⁺ |

| 124 | [M - C₃H₇]⁺ |

| 96 | [Oxazole-C=O]⁺ |

| 83 | [C₆H₁₁]⁺ (3-methylpentyl radical cation) |

| 69 | [Oxazole]⁺ |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the characteristic functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The IR spectrum of this compound is expected to show strong absorption bands characteristic of the carbonyl group and the oxazole ring.

The most prominent absorption will be the C=O stretching vibration of the ketone, which is typically a strong and sharp peak. The C=N and C-O stretching vibrations within the oxazole ring will also give rise to characteristic absorption bands.

Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| Ketone (C=O) | Stretch | ~1700 - 1725 |

| Oxazole (C=N) | Stretch | ~1600 - 1650 |

| Oxazole (C-O) | Stretch | ~1000 - 1100 |

| Aliphatic (C-H) | Stretch | ~2850 - 3000 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of a molecule's structure, including bond lengths, bond angles, and torsional angles. nih.gov For this compound, obtaining a single crystal of suitable quality would allow for its detailed solid-state structural elucidation.

The process involves irradiating a single crystal with a focused beam of X-rays. The electrons within the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern. By analyzing the positions and intensities of the diffracted beams, a three-dimensional electron density map of the molecule can be generated. From this map, the positions of the individual atoms can be determined with high precision.

For an oxazole derivative like this compound, X-ray crystallography would confirm the planarity of the oxazole ring and determine the conformation of the 3-methylvaleryl side chain relative to the heterocyclic ring. researchgate.net Furthermore, this technique reveals intermolecular interactions in the crystal lattice, such as hydrogen bonding and van der Waals forces, which govern the crystal packing. mdpi.com While a specific crystal structure for this compound is not publicly available, data from related oxazole structures provide expected bond lengths and angles.

| Parameter | Typical Value (Å or °) | Description |

|---|---|---|

| O1-C2 Bond Length | 1.36 Å | The bond distance between the oxygen atom and the C2 carbon of the oxazole ring. |

| C2-N3 Bond Length | 1.31 Å | The bond distance between the C2 and nitrogen atoms of the oxazole ring. |

| N3-C4 Bond Length | 1.39 Å | The bond distance between the nitrogen atom and the C4 carbon of the oxazole ring. |

| C4-C5 Bond Length | 1.35 Å | The bond distance between the C4 and C5 carbons of the oxazole ring. |

| C5-O1 Bond Length | 1.37 Å | The bond distance between the C5 carbon and the oxygen atom of the oxazole ring. |

| O1-C2-N3 Bond Angle | 115° | The angle formed by the O1, C2, and N3 atoms. |

| C2-N3-C4 Bond Angle | 106° | The angle formed by the C2, N3, and C4 atoms. |

| N3-C4-C5 Bond Angle | 110° | The angle formed by the N3, C4, and C5 atoms. |

Chromatographic Techniques for Separation and Purity Profiling

Chromatographic methods are indispensable for separating components of a mixture and assessing the purity of a compound. tijer.org For this compound, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are powerful techniques for purity profiling and the identification of potential impurities. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive analytical technique used to separate and identify volatile and thermally stable compounds. dergipark.org.tr Given its likely volatility, this compound is an excellent candidate for GC-MS analysis. In this method, the sample is vaporized and injected into a gas chromatograph, where it is carried by an inert gas through a capillary column. The separation is based on the differential partitioning of the analytes between the mobile gas phase and the stationary phase coated on the column wall.

A common approach for a compound like this compound would involve a non-polar or mid-polarity capillary column (e.g., a dimethylpolysiloxane-based stationary phase). A temperature-programmed oven is used to gradually increase the column temperature, allowing for the elution of compounds with varying boiling points.

As the separated components elute from the GC column, they enter the mass spectrometer, which acts as a detector. In the mass spectrometer, molecules are ionized, typically by electron ionization (EI), causing them to fragment in a reproducible manner. The resulting mass spectrum is a fingerprint of the molecule, showing the mass-to-charge ratio of the parent ion and its various fragments. The fragmentation pattern of this compound would be expected to show characteristic losses of fragments from the 3-methylvaleryl side chain.

| Compound | Hypothetical Retention Time (min) | Expected Major Mass Fragments (m/z) |

|---|---|---|

| This compound | 12.5 | 167 (M+), 138, 110, 83, 69 |

| Potential Impurity A (e.g., Oxazole) | 3.2 | 69 (M+), 41, 40 |

| Potential Impurity B (e.g., 3-Methylvaleric acid) | 9.8 | 116 (M+), 98, 73, 57 |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of a broad range of compounds. researchgate.net It is particularly useful for compounds that are not sufficiently volatile or are thermally labile for GC analysis. For the purity profiling of this compound, a reversed-phase HPLC (RP-HPLC) method would be a suitable approach.

In RP-HPLC, the stationary phase is nonpolar (e.g., octadecylsilane, C18), and the mobile phase is a polar solvent mixture, typically consisting of water or a buffer and an organic modifier like acetonitrile (B52724) or methanol. researchgate.net The separation is based on the hydrophobic interactions of the analyte with the stationary phase. More nonpolar compounds interact more strongly with the stationary phase and thus have longer retention times.

For this compound, a gradient elution method, where the proportion of the organic modifier in the mobile phase is gradually increased over time, would likely provide the best separation of the main compound from any potential impurities. A UV detector is commonly used for HPLC analysis, as the oxazole ring is expected to have a chromophore that absorbs UV light at a specific wavelength. researchgate.net The purity of the sample can be determined by the relative area of the peak corresponding to this compound compared to the total area of all peaks in the chromatogram.

| Compound | Hypothetical Retention Time (min) | Detection Wavelength (nm) |

|---|---|---|

| This compound | 15.2 | 245 |

| More Polar Impurity C | 4.5 | 245 |

| Less Polar Impurity D | 18.9 | 245 |

Derivatization and Further Chemical Transformations of 2 3 Methylvaleryl Oxazole

Functionalization of the Oxazole (B20620) Ring System

The reactivity of the oxazole ring is dictated by the electronegativity of its heteroatoms (oxygen and nitrogen), which generally makes it less reactive towards classical electrophilic aromatic substitution compared to carbocyclic aromatic rings like benzene. The presence of the electron-withdrawing 2-(3-methylvaleryl) group further deactivates the ring. However, strategic functionalization can be achieved through targeted electrophilic substitution under specific conditions and, more broadly, through modern palladium-catalyzed cross-coupling methodologies.

Electrophilic Aromatic Substitution on the Oxazole Ring

The oxazole ring is considered electron-deficient, rendering electrophilic aromatic substitution (EAS) challenging. pharmaguideline.comfirsthope.co.in When such reactions do occur, the substitution pattern is governed by the electronic properties of the ring, with the C5 and C4 positions being the most susceptible to electrophilic attack, in that order. pharmaguideline.comtandfonline.com The C2 position is the most electron-deficient and least reactive towards electrophiles. pharmaguideline.com In 2-(3-Methylvaleryl)oxazole, the C2 position is already substituted. The deactivating nature of the 2-acyl group makes common EAS reactions like nitration and sulfonation, which require harsh acidic conditions, generally unfeasible as they can lead to ring cleavage rather than substitution. pharmaguideline.com

Despite these limitations, specific electrophilic substitutions can be envisioned:

Halogenation: Direct halogenation (e.g., bromination or iodination) of oxazoles can be achieved, typically favoring the C5 position. However, the deactivated nature of the substrate may require Lewis acid catalysis or harsher conditions, which must be carefully controlled to avoid degradation.

Vilsmeier-Haack Reaction: Formylation at the C5 position could potentially be achieved under Vilsmeier-Haack conditions (POCl₃, DMF), although this reaction is more efficient on oxazoles bearing electron-donating groups. The success of this transformation on the title compound would depend on finding a balance of reactivity that favors formylation over degradation.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

Palladium-catalyzed cross-coupling reactions represent a more versatile and powerful strategy for the functionalization of the oxazole ring. semanticscholar.orgignited.in These methods typically involve the coupling of an organometallic reagent with an organic halide or triflate. Therefore, a prerequisite for these transformations is the introduction of a suitable leaving group (e.g., -Br, -I, -OTf) onto the oxazole ring, most commonly at the C4 or C5 positions via halogenation or triflation.

Once a halogenated or triflated derivative of this compound is prepared, a variety of carbon-carbon and carbon-heteroatom bonds can be formed.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron reagent (boronic acid or ester) with the halo-oxazole derivative. It is a highly robust method for forming aryl-aryl or aryl-vinyl bonds. manchester.ac.uknih.gov For instance, a 4-bromo or 5-bromo derivative of this compound could be coupled with various arylboronic acids to introduce diverse aromatic substituents.

Heck Reaction: The Heck reaction facilitates the coupling of the halo-oxazole with an alkene, providing a route to alkenyl-substituted oxazoles. This reaction is valuable for introducing unsaturated side chains onto the heterocyclic core.

Sonogashira Coupling: This reaction couples the halo-oxazole with a terminal alkyne, yielding alkynyl-substituted oxazoles. ignited.in These products are versatile intermediates that can undergo further transformations, such as reduction or participation in click chemistry.

The following table summarizes representative conditions for palladium-catalyzed cross-coupling reactions on oxazole scaffolds, which could be adapted for derivatives of this compound.

| Coupling Reaction | Oxazole Substrate (Example) | Coupling Partner | Catalyst / Ligand | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|---|

| Suzuki-Miyaura | 4-Trifloyl-2-phenyloxazole | Arylboronic acid | Pd₂(dba)₃ / P(Cy)₃ | K₃PO₄ | Dioxane | 75-95 |

| Suzuki-Miyaura | 2-Chloro-4-phenyloxazole | Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | DME | 60-88 |

| Heck | 5-Bromo-2-methyloxazole | Styrene | Pd(OAc)₂ / PPh₃ | Et₃N | DMF | ~70 |

| Sonogashira | 4-Iodo-2-phenyloxazole | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 80-92 |

Chemical Modifications of the 3-Methylvaleryl Side Chain

The 3-methylvaleryl side chain offers a rich platform for chemical modification, centered around the reactivity of the carbonyl group and the potential for stereoselective manipulation of the existing chiral center.

Transformations at the Carbonyl Group

The ketone functionality is one of the most versatile functional groups in organic chemistry and can be converted into a wide array of other groups. wikipedia.org

Reduction: The carbonyl group can be readily reduced to a secondary alcohol using hydride reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). This transformation would generate a new stereocenter at the carbonyl carbon, potentially leading to a mixture of diastereomers. Stereoselective reductions could be achieved using chiral reducing agents (e.g., CBS reagents) to control the configuration of the newly formed alcohol.

Nucleophilic Addition: Grignard reagents (R-MgX) or organolithium reagents (R-Li) can add to the carbonyl carbon to form tertiary alcohols. This allows for the introduction of a wide variety of alkyl, alkenyl, or aryl groups at this position.

Wittig Reaction: The Wittig reaction provides a means to convert the carbonyl group into a carbon-carbon double bond (alkene). By reacting the ketone with a phosphorus ylide (Ph₃P=CR₂), the oxygen atom is replaced with the CR₂ group from the ylide, offering a route to elongated and functionalized side chains.

Reductive Amination: The ketone can be converted into an amine via reductive amination. This typically involves the formation of an intermediate imine or enamine by reaction with ammonia (B1221849) or a primary/secondary amine, followed by reduction (e.g., with NaBH₃CN or catalytic hydrogenation).

Stereoselective Modifications of the Methyl Branch Point

The 3-methylvaleryl side chain possesses a stereocenter at the C3 position (the methyl branch point). Modifying or influencing this stereocenter stereoselectively is a significant synthetic challenge. One plausible strategy involves an oxidation-reduction sequence or a conjugate addition approach.

A hypothetical strategy to modify this position could involve:

α,β-Dehydrogenation: Introduction of a double bond between the C2 and C3 positions to form an α,β-unsaturated ketone (enone). This could be achieved via α-bromination followed by elimination, or through Saegusa-Ito oxidation of a corresponding silyl (B83357) enol ether.

Asymmetric Conjugate Addition: The resulting enone could then be subjected to an asymmetric Michael (conjugate) addition of a methyl group, for example, using an organocuprate reagent (e.g., (CH₃)₂CuLi) in the presence of a chiral ligand. mdpi.comresearchgate.net This would re-establish the stereocenter at the C3 position, with the enantioselectivity being controlled by the chiral catalyst or ligand employed. This method allows for the potential inversion of the original stereochemistry or the synthesis of either enantiomer by selecting the appropriate chiral catalyst.

Chain Elongation and Shortening Strategies

The length of the 3-methylvaleryl side chain can be adjusted through various synthetic methodologies.

Chain Elongation:

Wittig-based Homologation: A one-carbon elongation can be achieved by converting the ketone to an alkene via a Wittig reaction with a one-carbon ylide (e.g., methoxymethylenetriphenylphosphorane), followed by hydrolysis of the resulting enol ether to yield an aldehyde. This new aldehyde can then be further functionalized to extend the chain.

α-Alkylation: The ketone can be deprotonated at the α-carbon (C2) using a strong base like lithium diisopropylamide (LDA) to form an enolate, which can then be reacted with an alkyl halide to add a new carbon chain at that position.

Chain Shortening:

Baeyer-Villiger Oxidation: This reaction converts a ketone into an ester using a peroxyacid (e.g., m-CPBA). libretexts.org For this compound, oxidation would likely insert an oxygen atom between the carbonyl carbon and the more substituted C3, yielding an ester. Subsequent hydrolysis of this ester would produce a carboxylic acid and an alcohol, effectively cleaving the carbon chain.

Oxidative Cleavage via Ozonolysis: The ketone can be first converted to an alkene via a Wittig reaction. Subsequent oxidative cleavage of this double bond using ozone (O₃), followed by a reductive or oxidative workup, would cleave the carbon chain, yielding two smaller carbonyl-containing fragments (aldehydes, ketones, or carboxylic acids). youtube.commasterorganicchemistry.com This method allows for precise cleavage at a predetermined position. The haloform reaction, a common method for cleaving methyl ketones, is not applicable here as the substrate is not a methyl ketone. masterorganicchemistry.comwikipedia.org

Cycloaddition Reactions Involving the Oxazole Ring

The oxazole ring, present in this compound, possesses a conjugated diene system within its structure, making it a viable participant in cycloaddition reactions. pharmaguideline.com This reactivity is a key aspect of its chemical behavior, allowing for the synthesis of more complex heterocyclic structures. The furan-like oxygen atom at the 1-position and the pyridine-like nitrogen atom at the 3-position contribute to its diene-type behavior in reactions like the Diels-Alder cycloaddition. pharmaguideline.com

Diels-Alder Reactions with Oxazoles

The Diels-Alder reaction is a powerful and widely utilized [4+2] cycloaddition for the formation of six-membered rings. wikipedia.orgorganic-chemistry.org In this reaction, the oxazole ring acts as the 4π-electron component (the diene), reacting with a 2π-electron component (the dienophile), which is typically an alkene or alkyne. wikipedia.orgresearchgate.net This reaction provides a reliable method for synthesizing substituted pyridine (B92270) and furan (B31954) derivatives. pharmaguideline.comresearchgate.net

The general mechanism involves a concerted process where the diene and dienophile react to form a bicyclic intermediate containing an oxygen bridge. wikipedia.orgyoutube.com This intermediate is often unstable and can undergo subsequent reactions, such as a retro-Diels-Alder reaction or elimination, to yield a stable aromatic product. researchgate.net For example, reaction with an alkyne dienophile typically leads to the formation of a furan derivative after the extrusion of a nitrile molecule from the intermediate. Conversely, reaction with an alkene dienophile, followed by dehydration, results in the formation of a pyridine ring. wikipedia.org

The reactivity of the oxazole ring in Diels-Alder reactions is significantly influenced by the electronic nature of its substituents. pharmaguideline.com Electron-donating groups attached to the oxazole ring enhance its reactivity as a diene by increasing the energy of its Highest Occupied Molecular Orbital (HOMO), which facilitates the interaction with the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile in normal-electron-demand Diels-Alder reactions. organic-chemistry.orgthieme-connect.com